4,5-Dichloroveratrole
Overview
Description
4,5-Dichloroveratrole is a chlorinated product formed by the reaction of Veratryl alcohol with a chlorine dioxide solution . It is used for research purposes .
Synthesis Analysis
The synthesis of 4,5-Dichloroveratrole involves the reaction of Veratryl alcohol with a chlorine dioxide solution . This reaction results in a chlorinated product .Molecular Structure Analysis
The molecular structure of 4,5-Dichloroveratrole consists of 20 bonds in total. These include 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic ethers .Chemical Reactions Analysis
4,5-Dichloroveratrole is a product of the reaction between Veratryl alcohol and chlorine dioxide . The chemical reactivity of 4,5-Dichlorophthalic anhydride towards several nucleophiles, including thiosemicarbazide and different amines, has been studied to produce carboxylic acid derivatives resulting from anhydride’s opening .Physical And Chemical Properties Analysis
4,5-Dichloroveratrole has a molecular weight of 207.05 and a formula of C8H8Cl2O2 . It has a density of 1.3±0.1 g/cm3, a boiling point of 257.1±35.0 °C at 760 mmHg, and a flash point of 98.8±26.0 °C .Scientific Research Applications
Synthesis Applications
- Synthesis of 1,2-Dicyanobenzenes and Phthalocyanines : 4,5-Dichloro-1,2-dicyanobenzene, a derivative of 4,5-Dichloroveratrole, is used in the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and octasubstituted phthalocyanines. These compounds are obtained through nucleophilic displacement reactions and have applications in various chemical processes (Wöhrle, Eskes, Shigehara, & Yamada, 1993).
Chemical Reactions and Properties
- Formation of Chloroform and Chlorinated Organics : A study showed that triclosan, a compound structurally related to 4,5-Dichloroveratrole, reacts with free chlorine under certain conditions, forming chloroform and other chlorinated organics. This process is relevant for understanding the behavior of similar compounds in water treatment scenarios (Rule, Ebbett, & Vikesland, 2005).
Environmental and Biological Applications
- Biodegradation in Aquifers : Chloroaniline-based compounds, which include structures similar to 4,5-Dichloroveratrole, have been studied for their biodegradation properties in polluted aquifers under methanogenic conditions. These studies are essential for developing bioremediation strategies for environments contaminated with chlorinated compounds (Kuhn & Suflita, 1989).
Chemical Analysis and Sensing
- Chemiluminescence in Analytical Chemistry : 4,5-Diaminophthalhydrazide dihydrochloride, another derivative, is used as a highly sensitive chemiluminescence reagent for α-keto acids in liquid chromatography. This application is significant for sensitive detection and quantification of specific compounds in complex mixtures (Ishida, Yamaguchi, Nakahara, & Nakamura, 1990).
Safety And Hazards
properties
IUPAC Name |
1,2-dichloro-4,5-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYXLZQZBLGBOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182074 | |
Record name | Benzene, 1,2-dichloro-4,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloroveratrole | |
CAS RN |
2772-46-5 | |
Record name | Benzene, 1,2-dichloro-4,5-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002772465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2-dichloro-4,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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